molecular formula C22H17FN4O3S2 B2622550 N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1210924-45-0

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2622550
CAS No.: 1210924-45-0
M. Wt: 468.52
InChI Key: PFSHDGYBSGWQOY-UHFFFAOYSA-N
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Description

This compound features a benzo[c][1,2,5]thiadiazole core linked via a carboxamide group to a 1,2,3,4-tetrahydroquinoline moiety substituted with a 4-fluorophenylsulfonyl group. The 4-fluorophenylsulfonyl group enhances metabolic stability and modulates solubility .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O3S2/c23-16-5-8-18(9-6-16)32(29,30)27-11-1-2-14-3-7-17(13-21(14)27)24-22(28)15-4-10-19-20(12-15)26-31-25-19/h3-10,12-13H,1-2,11H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSHDGYBSGWQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3)N(C1)S(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A tetrahydroquinoline moiety
  • A benzo[c][1,2,5]thiadiazole core
  • A sulfonyl group attached to a 4-fluorophenyl ring

The molecular formula is C19H21FN2O3SC_{19}H_{21}FN_2O_3S with a molecular weight of 376.44 g/mol. Its structure can be represented as follows:

N 1 4 fluorophenyl sulfonyl 1 2 3 4 tetrahydroquinolin 7 yl benzo c 1 2 5 thiadiazole 5 carboxamide\text{N 1 4 fluorophenyl sulfonyl 1 2 3 4 tetrahydroquinolin 7 yl benzo c 1 2 5 thiadiazole 5 carboxamide}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that build the complex structure through various coupling reactions and cyclization processes. The synthetic routes often include:

  • Formation of the tetrahydroquinoline scaffold.
  • Introduction of the sulfonyl group.
  • Cyclization to form the benzo[c][1,2,5]thiadiazole ring.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. For example:

  • Compounds containing thiadiazole rings have demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans using disk diffusion methods .
Compound Pathogen Activity
Compound 1Staphylococcus aureusInhibition observed
Compound 2Candida albicansModerate inhibition

Anticonvulsant Activity

Another area of investigation is the anticonvulsant potential of related compounds. Studies have shown that certain derivatives provide significant protection against induced convulsions in animal models:

  • For instance, specific compounds exhibited up to 80% protection at dosages as low as 0.4 mg/kg .

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. Various analogs have shown selective activity against human tumor cell lines:

  • Notably, some derivatives were found to inhibit topoisomerase II more effectively than conventional chemotherapeutic agents like etoposide .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Interaction with Biological Molecules : The thiadiazole moiety allows for effective interaction with cellular targets due to its polarizable nature .
  • Enzyme Inhibition : Some studies suggest that these compounds may act as enzyme inhibitors affecting pathways involved in cell proliferation and survival.

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

  • A study involving a series of synthesized 1,3,4-thiadiazole derivatives reported promising results in reducing tumor growth in xenograft models .
Study Compound Tested Outcome
Study AThiadiazole Derivative XTumor growth inhibition observed
Study BThiadiazole Derivative YSignificant reduction in cell viability

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and tetrahydroquinoline structures. For instance:

  • Mechanism of Action : Compounds similar to N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide have been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways. These include inhibition of DNA synthesis and modulation of apoptotic pathways.
  • In Vitro Studies : In vitro cytotoxicity assays against various cancer cell lines (e.g., breast cancer MCF7 cells) have demonstrated promising results. For example, compounds with similar structural features exhibited IC50 values indicating significant anti-proliferative effects compared to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The compound's sulfonamide group suggests potential antimicrobial properties:

  • Mechanism : Sulfonamides are known to inhibit bacterial folic acid synthesis by targeting dihydropteroate synthase. This mechanism can be crucial in developing new antimicrobial agents against resistant strains.
  • Research Findings : Preliminary studies indicate that derivatives of this compound may exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Efficacy

A study investigating a series of thiadiazole derivatives revealed that compounds structurally related to this compound showed significant cytotoxicity against hepatocellular carcinoma (HepG2) and lung cancer (A549) cell lines. The study utilized molecular docking techniques to elucidate binding interactions with target proteins involved in tumor growth .

Case Study 2: Antimicrobial Screening

In another investigation focused on antimicrobial properties, derivatives were synthesized and screened against various pathogens. The results indicated that specific modifications to the thiadiazole ring enhanced antibacterial activity significantly compared to unmodified controls .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Benzo[c][1,2,5]thiadiazole vs. Benzo[c][1,2,5]oxadiazole

Compounds like DTCPBO (7-(4-(di-p-tolylamino)phenyl)benzo[c][1,2,5]oxadiazole-4-carbonitrile) replace the sulfur atom in the thiadiazole ring with oxygen, forming an oxadiazole. For instance, oxadiazoles exhibit lower π-π stacking efficiency compared to thiadiazoles, which may influence receptor affinity .

Thiadiazole Isomerism

The compound 4-phenyl-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide (CAS 477857-87-7) shares a carboxamide-linked thiadiazole core but differs in ring position (1,2,3-thiadiazole vs. 1,2,5-thiadiazole). Isomerism impacts aromaticity and electronic distribution; 1,2,5-thiadiazoles generally exhibit stronger electron-withdrawing effects, which may enhance reactivity in cross-coupling reactions .

Substituent Variations

Sulfonyl vs. Sulfonamide Groups

Compounds such as N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide () feature sulfonamide linkages instead of sulfonyl groups. Sulfonamides are more polar and may improve water solubility but could reduce membrane permeability compared to sulfonyl groups .

Fluorinated Aromatic Substituents

The 4-fluorophenylsulfonyl group in the target compound contrasts with 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (), which has a fluorophenyl group directly attached to a pyrrolidine ring. Fluorine atoms enhance metabolic stability and influence lipophilicity, but their positioning alters steric interactions. For example, para-fluorine on a sulfonyl group (as in the target compound) may enhance π-stacking compared to ortho-substituted fluorine .

Functional Group Comparisons

Carboxamide Linkages

The carboxamide group in the target compound is critical for hydrogen bonding. Analog 35 (1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide) shares this feature but replaces the benzo[c][1,2,5]thiadiazole with a thiazole ring.

Tautomeric Behavior

Triazole derivatives like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () exhibit tautomerism between thiol and thione forms. The target compound lacks tautomeric flexibility due to its fused thiadiazole-quinoline system, which may enhance stability under physiological conditions .

Data Tables

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Functional Groups Notable Properties
Target Compound Benzo[c][1,2,5]thiadiazole 4-Fluorophenylsulfonyl, tetrahydroquinoline Carboxamide High electron deficiency
DTCPB () Benzo[c][1,2,5]thiadiazole Di-p-tolylamino, phenyl Carbonitrile Enhanced fluorescence
4-Phenyl-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide () 1,2,3-Thiadiazole Trifluoromethylphenyl Carboxamide Moderate solubility
N-(4-(4-(Methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide () Thiazole Methylsulfonyl, benzenesulfonamide Sulfonamide Polar, low logP

Table 2: Spectroscopic Data for Structural Confirmation

Compound Class () IR Bands (cm⁻¹) ¹H-NMR Shifts (δ, ppm) Key MS Fragments
Hydrazinecarbothioamides [4–6] 1663–1682 (C=O), 1243–1258 (C=S) 7.2–8.1 (aromatic H), 10.1–10.8 (NH) [M+H]⁺ at m/z 420–450
1,2,4-Triazoles [7–9] 1247–1255 (C=S), 3278–3414 (NH) 6.9–7.8 (aromatic H), 3.2–3.5 (CH₂) [M+Na]⁺ at m/z 500–530

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s synthesis (similar to ) involves Friedel-Crafts acylation and nucleophilic substitution, enabling modular substitution of the sulfonyl and carboxamide groups.
  • Bioactivity Clustering : Compounds with benzo[c][1,2,5]thiadiazole cores (e.g., DTCPB) and fluorinated aryl groups () cluster in bioactivity profiles, suggesting shared targets such as kinases or GPCRs .
  • Metabolic Stability : Fluorine and sulfonyl groups synergistically reduce oxidative metabolism, as seen in analogs like 5a (), which showed prolonged half-life in vitro .

Q & A

Q. What synthetic strategies are employed for the preparation of this compound, and how is structural validation achieved?

The synthesis typically involves multi-step reactions, including:

  • Sulfonylation : Introducing the 4-fluorophenylsulfonyl group via nucleophilic substitution or condensation, often using sulfonyl chlorides under basic conditions (e.g., NaOH in ethanol) .
  • Cyclization : Formation of the tetrahydroquinoline core through Friedel-Crafts or acid-catalyzed cyclization reactions .
  • Carboxamide coupling : Benzo[c][1,2,5]thiadiazole-5-carboxamide is attached via amide bond formation using coupling agents like EDC/HOBt .

Structural validation is performed using:

  • IR spectroscopy : Confirming functional groups (e.g., C=O at ~1660–1680 cm⁻¹, S=O at ~1250 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigning proton environments (e.g., tetrahydroquinoline protons at δ 1.5–3.0 ppm, aromatic protons at δ 6.8–8.2 ppm) and carbon signals .
  • Mass spectrometry : HRMS or ESI-MS to verify molecular weight (e.g., [M+H]⁺ calculated vs. observed) .

Q. How can researchers resolve contradictions in spectral data, such as tautomerism in heterocyclic systems?

The compound’s benzo[c][1,2,5]thiadiazole moiety may exhibit tautomerism. To identify the dominant tautomer:

  • IR analysis : Absence of S–H stretching (~2500–2600 cm⁻¹) and presence of C=S (~1247–1255 cm⁻¹) confirm thione tautomers over thiol forms .
  • ¹H NMR : Sharp NH signals (δ 10–12 ppm) and lack of exchangeable protons in D₂O-shaken samples support thione dominance .
  • Computational modeling : DFT calculations (e.g., Gaussian) can predict thermodynamic stability of tautomers .

Advanced Research Questions

Q. What methodologies are recommended for evaluating the compound’s biological activity and interpreting contradictory results?

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare results with control drugs like ciprofloxacin .
  • Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices (SI = IC₅₀/MIC) .
  • Data contradiction analysis : If activity varies between studies, consider factors like solvent polarity (DMSO vs. water), bacterial strain mutations, or assay pH affecting ionization .

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance sulfonylation efficiency at 60–80°C .
  • Catalyst screening : Test Lewis acids (e.g., AlCl₃) for cyclization steps to reduce side products .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (CHCl₃/petroleum ether) to achieve >95% purity .

Q. What computational approaches are effective for elucidating structure-activity relationships (SAR)?

  • QSAR modeling : Use descriptors like logP, molar refractivity, and HOMO/LUMO energies to correlate substituent effects (e.g., 4-fluorophenyl vs. chloro analogs) with antimicrobial activity .
  • Docking studies : Autodock Vina or Schrödinger Suite to predict binding to bacterial targets (e.g., E. coli DNA gyrase, PDB: 1KZN). Prioritize compounds with docking scores ≤−8.0 kcal/mol .
  • MD simulations : GROMACS for 100-ns trajectories to assess protein-ligand stability (RMSD ≤2.0 Å) .

Q. How can researchers validate the compound’s mechanism of action using advanced techniques?

  • Enzyme inhibition assays : Measure IC₅₀ against purified enzymes (e.g., dihydrofolate reductase for antimicrobial activity) .
  • Fluorescence quenching : Monitor interactions with bacterial DNA using ethidium bromide displacement assays .
  • Metabolomics : LC-MS-based profiling of bacterial metabolite changes post-treatment to identify disrupted pathways .

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